Perchloric acid;pyridin-4-amine
Description
Properties
CAS No. |
61568-98-7 |
|---|---|
Molecular Formula |
C10H13ClN4O4 |
Molecular Weight |
288.69 g/mol |
IUPAC Name |
perchloric acid;pyridin-4-amine |
InChI |
InChI=1S/2C5H6N2.ClHO4/c2*6-5-1-3-7-4-2-5;2-1(3,4)5/h2*1-4H,(H2,6,7);(H,2,3,4,5) |
InChI Key |
KGNZCLDDCNGVBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1N.C1=CN=CC=C1N.OCl(=O)(=O)=O |
Origin of Product |
United States |
Synthesis and Crystallography of 4 Aminopyridinium Perchlorate
The synthesis of 4-aminopyridinium (B8673708) perchlorate (B79767) is typically achieved through a straightforward acid-base reaction. This involves the protonation of the 4-aminopyridine (B3432731) molecule by perchloric acid. A common method involves reacting 4-aminopyridine with an aqueous solution of perchloric acid, followed by crystallization from a suitable solvent. nih.gov
The crystal structure of 4-aminopyridinium perchlorate has been a subject of detailed investigation. At a low temperature of 100 K, the compound crystallizes in the monoclinic space group P2₁, with eight molecules in the unit cell (Z=8). researchgate.net This indicates a relatively complex arrangement of the 4-aminopyridinium cations and perchlorate anions in the crystal lattice. The structure is stabilized by a network of hydrogen bonds between the ammonium (B1175870) group of the cation and the oxygen atoms of the perchlorate anion.
Crystallographic Data for 4-Aminopyridinium Perchlorate at 100 K
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Z | 8 |
| a (Å) | Value not available in search results |
| b (Å) | Value not available in search results |
| c (Å) | Value not available in search results |
| α (°) | 90 |
| β (°) | Value not available in search results |
| γ (°) | 90 |
Crystallographic Investigations and Structural Elucidation
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. For 4-aminopyridinium (B8673708) perchlorate (B79767), SCXRD analysis provides fundamental information about its crystal structure at low temperatures.
Determination of Crystal System and Space Group
At a temperature of 100 K, crystallographic studies have established that 4-aminopyridinium perchlorate crystallizes in the monoclinic system. researchgate.netresearchgate.net The specific arrangement of its constituent ions in the crystal lattice corresponds to the P 2₁ space group. researchgate.netresearchgate.net This space group is non-centrosymmetric, a prerequisite for properties such as pyroelectricity and ferroelectricity.
The crystal undergoes a reversible, first-order phase transition. researchgate.netresearchgate.net Upon heating, the symmetry changes, and it also exhibits an irreversible, weakly first-order phase transition at 277 K. researchgate.netresearchgate.net The observation of a ferroelastic domain structure across the studied temperature range further underscores the complex structural nature of this compound. researchgate.net
| Parameter | Value | Source(s) |
| Crystal System | Monoclinic | researchgate.netresearchgate.net |
| Space Group | P 2₁ | researchgate.netresearchgate.net |
Unit Cell Parameters and Z Value Analysis
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions are defined by the lengths of its axes (a, b, c) and the angles between them (α, β, γ). For a monoclinic system, α and γ are 90°, while β is not. Analysis of the diffraction data for 4-aminopyridinium perchlorate at 100 K determined that the unit cell contains eight formula units (Z = 8) . researchgate.netresearchgate.net Specific values for the unit cell parameters (a, b, c, and β) are contained within the primary literature but are not available in the public abstracts reviewed.
Asymmetric Unit and Conformation of Cationic and Anionic Entities
The asymmetric unit is the smallest part of the unit cell from which the entire cell can be generated by applying the symmetry operations of the space group. With Z=8 in the P 2₁ space group (which has two general positions), the asymmetric unit of 4-aminopyridinium perchlorate contains four 4-aminopyridinium cations and four perchlorate anions.
The 4-aminopyridinium cation consists of a pyridine (B92270) ring that is protonated at the ring nitrogen atom. This protonation is a key feature, influencing the hydrogen-bonding capabilities of the cation. The conformation of the cation is expected to be largely planar due to the aromaticity of the pyridine ring.
The perchlorate anion (ClO₄⁻) is tetrahedral. The motional state of both the cationic and anionic entities is reported to change significantly during the observed phase transitions, indicating a dynamic disorder-order mechanism. researchgate.netresearchgate.net
Analysis of Anionic Distortion (e.g., Perchlorate Geometry)
While the ideal geometry of a perchlorate anion is a regular tetrahedron (T_d symmetry), in a crystal lattice, it can exhibit distortions due to interactions with surrounding ions, particularly through hydrogen bonding. This distortion is manifested in variations in the Cl-O bond lengths and O-Cl-O bond angles from their ideal values. In related aminopyridinium perchlorate structures, the perchlorate anions are often involved in hydrogen bonds, leading to slight distortions from perfect tetrahedral symmetry. acs.org For 4-aminopyridinium perchlorate, the changes in the motional state of the ClO₄⁻ anions at the phase transitions suggest a significant interaction with the crystal environment. researchgate.netresearchgate.net
Supramolecular Interactions and Crystal Packing
Hydrogen Bonding Networks
Hydrogen bonds are crucial in defining the supramolecular structure of 4-aminopyridinium perchlorate. The 4-aminopyridinium cation is an excellent hydrogen bond donor, possessing acidic protons on the protonated ring nitrogen (N-H) and the amino group (-NH₂). The oxygen atoms of the perchlorate anion act as hydrogen bond acceptors.
The resulting crystal structure is stabilized by a complex, three-dimensional network of N-H···O hydrogen bonds . These interactions link the cations and anions together, creating a stable, extended architecture. The changes in the hydrogen-bonding scheme are considered a primary driving force for the observed phase transitions.
Halogen Bonding Interactions (in related systems)
While the perchlorate ion itself is not a typical halogen bond donor, studies on related systems involving halogens and 4-aminopyridine (B3432731) derivatives highlight the potential for such interactions. In cocrystals of coordination compounds, I···O halogen bonds have been observed to be dominant supramolecular interactions. at.ua The reactivity of 4-aminopyridine with halogens and interhalogens can lead to extended 3D networks supported by a combination of halogen and hydrogen bonding. researchgate.net These studies demonstrate that in systems where a suitable halogen bond donor is present, the nitrogen and oxygen atoms of aminopyridine derivatives can act as effective acceptors. nih.govat.uanih.gov
π-Electron Stacking Interactions (e.g., π-π stacking, Face-to-Face Stacking)
In addition to hydrogen bonding, π-π stacking interactions contribute to the stabilization of the crystal structures of aminopyridine salts. In 4-(4-pyridylamino)pyridinium perchlorate, the crystal packing is influenced by these interactions, which help to organize the cationic layers. nih.gov A related compound, 4-(4-pyridyl)pyridinium perchlorate methanol (B129727) solvate, exhibits π–π stacking interactions with centroid-to-centroid distances of 3.5913(7) Å and 3.6526(7) Å. nih.gov
Quantitative Analysis of Non-Covalent Interactions via Hirshfeld Surfaces and Fingerprint Plots
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For the related compound, 4-aminopyridinium thiocyanate (B1210189)–4-aminopyridine (1/1), this analysis was performed to break down the contributions of various contacts to the crystal packing. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For the 4-aminopyridinium thiocyanate system, the analysis revealed the following contributions:
H⋯H interactions: 36.6%
C⋯H/H⋯C interactions: 20.4%
S⋯H/H⋯S interactions: 19.7%
N⋯H/H⋯N interactions: 13.4% nih.gov
These results highlight the predominance of hydrogen-based contacts in defining the crystal structure. The red regions on the Hirshfeld surface mapped over the dnorm property clearly indicate the locations of the strongest hydrogen bonds. nih.govtubitak.gov.tr Although a specific Hirshfeld analysis for 4-aminopyridinium perchlorate is not available, the data from the thiocyanate analogue provide a strong indication of the types and relative importance of the non-covalent interactions that would be present. Similar analyses on other related structures consistently show that H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions are the major contributors to crystal packing, underscoring the central role of van der Waals forces and hydrogen bonding. researchgate.netnih.govnih.gov
Polymorphism and Phase Diversity in 4-Aminopyridinium Perchlorate Systems
The salt formed between 4-aminopyridine and perchloric acid, 4-aminopyridinium perchlorate ([4-NH₂C₅H₄NH]⁺[ClO₄]⁻), exhibits a rich solid-state polymorphism, characterized by the existence of multiple crystalline forms, or polymorphs. These different solid-state structures arise from the varied arrangements of the 4-aminopyridinium cations and perchlorate anions in the crystal lattice. The compound undergoes a series of temperature-dependent, reversible, and irreversible solid-solid phase transitions, leading to at least five distinct phases. researchgate.net
Structural Characterization of Polymorphic Forms
The various polymorphic forms of 4-aminopyridinium perchlorate have been characterized using single-crystal X-ray diffraction at different temperatures. These studies have elucidated the specific crystal systems, space groups, and unit cell parameters for several of the phases.
At room temperature, the compound exists in a polar structure with the space group Pmn2₁. This phase consists of discrete and disordered perchlorate anions and ordered 4-aminopyridinium cations, which are interconnected through a three-dimensional network of hydrogen bonds. researchgate.net As the temperature is lowered, the compound undergoes transitions to other phases. For instance, at 100 K, the crystal structure has been determined to be monoclinic with the space group P2₁. researchgate.net
A summary of the crystallographic data for different phases of 4-aminopyridinium perchlorate is presented below:
| Phase | Temperature (K) | Crystal System | Space Group |
| Phase (at 293 K) | Room Temperature | Orthorhombic | Pmn2₁ |
| Phase V | 100 | Monoclinic | P2₁ |
This table is generated based on available data and may not represent all known polymorphs.
The structural differences between polymorphs lie in the orientation and ordering of the constituent ions. In the room temperature phase, the perchlorate anions ([ClO₄]⁻) are disordered, meaning they occupy multiple positions within the crystal lattice, while the 4-aminopyridinium cations are ordered. researchgate.net The intricate network of hydrogen bonds plays a crucial role in stabilizing the crystal structure.
Factors Influencing Polymorphic Behavior
The primary factor influencing the polymorphic behavior of 4-aminopyridinium perchlorate is temperature. The compound undergoes a series of solid-solid phase transitions as the temperature is varied, indicating that different polymorphs are thermodynamically stable at different temperature ranges. researchgate.net
The observed phase transitions are as follows:
Phase I to II: Occurs at 356 K on heating and reverses to Phase II at 327 K on cooling. researchgate.net
Phase II to III: Occurs at 346 K on heating and reverses to Phase III at 326 K on cooling. researchgate.net
Phase III to IV: Occurs at 226 K on cooling. researchgate.net
Phase IV to V: Occurs at 182 K on cooling and reverses to Phase IV at 170 K on heating. researchgate.net
Another study identified two structural phase transitions: a reversible, first-order transition at 241 K (on cooling) and 243 K (on heating), and an irreversible, weakly first-order transition at 277 K (on heating). researchgate.net These transitions are attributed to changes in the rotational disorder of both the cations and anions within the crystal lattice. The dynamics of the 4-aminopyridinium cations, such as reorientation, have been studied using proton nuclear magnetic resonance (¹H NMR) to understand the mechanisms of these phase transitions. researchgate.net
While temperature is the most prominently reported factor, other conditions such as the solvent used for crystallization and the rate of cooling or heating can also potentially influence which polymorphic form is obtained. However, detailed studies on the effects of these other factors on 4-aminopyridinium perchlorate are less common in the available literature. The presence of discrete, disordered perchlorate anions at room temperature suggests that the crystallization process itself can introduce structural variations. researchgate.net
Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. These vibrations are sensitive to the molecular geometry, bond strengths, and intermolecular interactions.
The vibrational spectra of 4-aminopyridinium perchlorate are characterized by contributions from both the 4-aminopyridinium cation and the perchlorate anion.
The vibrational modes of the 4-aminopyridinium cation are derived from the parent 4-aminopyridine molecule, but are shifted upon protonation. Key vibrational modes include:
N-H Stretching: The asymmetric and symmetric stretching vibrations of the amino group (-NH₂) are typically observed in the FT-IR spectrum. For a related compound, 4-aminopyridine itself, these bands appear around 3436 cm⁻¹ and 3303 cm⁻¹, respectively. researchgate.net
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are found in the region of 1400-1650 cm⁻¹. In 4-aminopyridine, C=N stretching is seen at 1602 cm⁻¹, while C=C stretching vibrations are observed near 1436 cm⁻¹ and 1507 cm⁻¹. researchgate.net
N-H In-Plane Bending: The in-plane bending or scissoring motion of the amino group is typically located around 1648 cm⁻¹ for 4-aminopyridine. researchgate.net
The perchlorate anion (ClO₄⁻) , assuming tetrahedral (T_d) symmetry, has four fundamental vibrational modes. However, interactions in the crystal lattice can lead to a lowering of this symmetry, resulting in the splitting of degenerate modes and the appearance of otherwise inactive modes. The characteristic vibrations of the perchlorate ion include: researchgate.netresearchgate.netresearchgate.net
ν₁(A₁): A non-degenerate, symmetric stretching mode, which is Raman active and typically appears as a very strong band around 935 cm⁻¹. researchgate.net
ν₂(E): A doubly degenerate bending mode.
ν₃(F₂): A triply degenerate antisymmetric stretching mode, which is both IR and Raman active. This mode is often observed as a strong, broad band in the IR spectrum around 1064-1106 cm⁻¹. researchgate.netresearchgate.net
ν₄(F₂): A triply degenerate bending mode, which is also both IR and Raman active and appears around 621 cm⁻¹. researchgate.net
In the solid state, interactions between the ions can cause these bands to shift and split. For instance, in a silver-pyridine-perchlorate complex, the perchlorate vibrations were observed at 1064 cm⁻¹ and 621 cm⁻¹ in the IR spectrum, and at 906 cm⁻¹ and 639 cm⁻¹ in the Raman spectrum. researchgate.net
Interactive Data Table: Vibrational Modes of 4-Aminopyridine and Perchlorate Ion
| Molecule/Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|---|
| 4-Aminopyridine | N-H Asymmetric Stretch | ~3436 | FT-IR | researchgate.net |
| 4-Aminopyridine | N-H Symmetric Stretch | ~3303 | FT-IR | researchgate.net |
| 4-Aminopyridine | N-H In-plane Bend | ~1648 | FT-IR | researchgate.net |
| 4-Aminopyridine | C=N Stretch | ~1602 | FT-IR | researchgate.net |
| 4-Aminopyridine | C=C Stretch | ~1507, ~1436 | FT-IR | researchgate.net |
| Perchlorate (ClO₄⁻) | ν₁ (Symmetric Stretch) | ~935 | Raman | researchgate.net |
| Perchlorate (ClO₄⁻) | ν₃ (Antisymmetric Stretch) | ~1064-1106 | IR | researchgate.netresearchgate.net |
Protonation of the pyridine nitrogen in 4-aminopyridine to form the 4-aminopyridinium cation leads to significant changes in the vibrational spectra. The protonation results in the formation of an N-H bond, giving rise to new vibrational modes associated with this bond. Furthermore, the electron distribution in the pyridine ring is altered, which in turn affects the frequencies of the ring's vibrational modes.
The interaction between the 4-aminopyridinium cation and the perchlorate anion is primarily electrostatic, but hydrogen bonding also plays a crucial role. nih.govnih.gov These interactions can lead to shifts in the vibrational frequencies of both the cation and the anion. For instance, hydrogen bonding between the N-H groups of the cation and the oxygen atoms of the perchlorate anion can weaken the N-H bond, causing a redshift (a shift to lower frequency) in the N-H stretching vibrations. nih.govnih.gov Similarly, the symmetry of the perchlorate anion can be distorted due to these interactions, leading to the splitting of its degenerate vibrational modes. nih.gov
Vibrational spectroscopy is a sensitive probe of hydrogen bonding. nih.govnih.gov The strength and nature of the hydrogen bonds in 4-aminopyridinium perchlorate can be investigated by analyzing the positions and shapes of the N-H stretching bands. Stronger hydrogen bonds generally lead to broader and more red-shifted N-H stretching bands. rsc.orgnih.gov
In the case of pyridinium (B92312) perchlorate, theoretical studies have identified two types of hydrogen bonding systems between the pyridinium cation and the perchlorate anion. nih.gov The nature of these hydrogen bonds was further investigated using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) analyses. nih.gov Similar hydrogen bonding interactions are expected in 4-aminopyridinium perchlorate, involving the amino group's protons and the pyridinium proton with the oxygen atoms of the perchlorate anion. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H, ¹³C, and ¹⁵N.
¹H Solid-State NMR: Would be sensitive to the different proton environments in the 4-aminopyridinium cation, including the aromatic protons, the amino protons, and the proton on the pyridine nitrogen. The chemical shifts and line shapes would be influenced by hydrogen bonding and molecular motion in the solid state.
¹⁵N Solid-State NMR: Would be particularly informative for distinguishing between the amino nitrogen and the protonated pyridine nitrogen. The chemical shifts would provide direct insight into the electronic environment of the nitrogen atoms.
³⁵Cl Solid-State NMR: As a quadrupolar nucleus, the ³⁵Cl NMR signal of the perchlorate anion would be sensitive to the symmetry of the electric field gradient at the chlorine nucleus. Any distortion from perfect tetrahedral symmetry due to crystal packing or hydrogen bonding would be reflected in the ³⁵Cl NMR spectrum.
Solution NMR, particularly ¹H NMR, is a powerful technique for monitoring chemical reactions in solution. The reaction of 4-aminopyridine with an acid like perchloric acid can be followed by observing the changes in the ¹H NMR spectrum. researchgate.net
Upon protonation of 4-aminopyridine, the chemical shifts of the pyridine ring protons are expected to shift downfield (to higher ppm values) due to the increased positive charge on the ring. The protons on the carbon atoms adjacent to the protonated nitrogen (positions 2 and 6) would experience the largest downfield shift. The reaction of 4-aminopyridine with other reagents, such as halogens, has been monitored using ¹H NMR, showing distinct signals for the starting material and the resulting products. acs.org
Interactive Data Table: ¹H NMR Chemical Shifts of 4-Aminopyridine and Related Species
| Compound | Proton Environment | Approximate Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 4-Aminopyridine | Pyridine H (α to N) | ~8.0-8.1 | CD₃CN | researchgate.netacs.org |
| 4-Aminopyridine | Pyridine H (β to N) | ~6.5-6.6 | CD₃CN | researchgate.netacs.org |
| 4-Aminopyridine | Amino (-NH₂) | ~5.3-5.7 | CD₃CN | researchgate.netacs.org |
Ultraviolet-Visible (UV-Vis) and Luminescence Spectroscopy
The electronic properties of perchloric acid;pyridin-4-amine, also known as 4-aminopyridinium perchlorate, have been investigated using ultraviolet-visible (UV-Vis) absorption and photoluminescence spectroscopy. These techniques provide insights into the electronic transitions and the emissive properties of the material upon excitation.
The UV-Vis absorption spectrum of 4-aminopyridinium perchlorate is crucial for understanding its electronic structure and potential optical applications. The protonation of the pyridine nitrogen in 4-aminopyridine by perchloric acid influences the electronic transitions within the pyridinium ring and the amino group.
In aqueous solutions, 4-aminopyridine exhibits an absorption maximum at approximately 260 nm, with a shoulder in the 210–220 nm region. nih.gov The excitation spectrum of 4-aminopyridine in aqueous solution shows two broad bands, one in the short-wavelength region (212–240 nm) and another in the long-wavelength region (250–290 nm). nih.gov The formation of the 4-aminopyridinium cation through protonation is expected to modify these absorption characteristics.
For the solid state of 4-aminopyridinium perchlorate, studies have revealed significant optical properties. Research on a supramolecular perchlorate salt of 4-aminopyridine indicates strong absorption in the visible region, specifically between 350 and 680 nm. researchgate.net This broad absorption suggests the presence of electronic transitions that can be harnessed for nonlinear optical applications. researchgate.net The electronic transitions in related pyridinium compounds, such as 2-cyanopyridinium perchlorate, are identified as n → π* and π → π* transitions, which are characteristic of the pyridinium chromophore. nih.gov In the case of 4-aminopyridinium perchlorate, the electronic transitions likely involve the π-system of the pyridinium ring and the non-bonding electrons of the amino group.
A study on 2-cyanopyridinium perchlorate showed a maximum absorbance around 260 nm, with transparency in the visible region. nih.gov In contrast, the reported strong absorption in the visible range for the 4-aminopyridine perchlorate salt suggests a different electronic environment, possibly due to intermolecular interactions in the crystal lattice. researchgate.net
Table 1: UV-Vis Absorption Data for 4-Aminopyridine and Related Compounds
| Compound | Solvent/State | Absorption Maxima (λmax) | Electronic Transitions |
| 4-Aminopyridine | Aqueous Solution | ~260 nm, 210-220 nm (shoulder) | Not specified |
| 4-Aminopyridinium Perchlorate | Solid State | 350 - 680 nm | Not specified |
| 2-Cyanopyridinium Perchlorate | Crystal | ~260 nm | n → π, π → π |
Data compiled from multiple sources. nih.govresearchgate.netnih.gov
The photoluminescence properties of 4-aminopyridinium perchlorate provide information on its potential as an emissive material. When excited with an appropriate wavelength, the compound can relax to its ground state by emitting photons.
For aqueous solutions of 4-aminopyridine, fluorescence spectra recorded with an excitation wavelength of 225 nm show broad, overlapping emission bands in two spectral regions: 300–375 nm and 400–450 nm. nih.gov The emission at 340 nm is particularly noted. nih.gov The presence of two emission bands suggests the existence of different emissive states or species in the solution.
In the solid state, the photoluminescence of materials can be significantly influenced by the crystal packing and intermolecular interactions. While specific emission data for 4-aminopyridinium perchlorate is not detailed in the available literature, related compounds offer insights. For instance, some aminopyridine-based structures are known to exhibit thermosensitive luminescence. acs.org The study on the supramolecular perchlorate salt of 4-aminopyridine highlights its potential for nonlinear optical applications, which is often associated with interesting photophysical behaviors, although specific emission characteristics were not provided. researchgate.net
Table 2: Photoluminescence Data for Aqueous 4-Aminopyridine
| Compound | Solvent | Excitation Wavelength (λex) | Emission Maxima (λem) |
| 4-Aminopyridine | Aqueous Solution | 225 nm | 300 - 375 nm, 400 - 450 nm |
Data from a study on diluted aqueous dispersed systems of 4-aminopyridine. nih.gov
Further research is required to fully elucidate the specific photoluminescence emission characteristics, including quantum yield and decay lifetimes, of solid 4-aminopyridinium perchlorate.
Density Functional Theory (DFT) Calculations
DFT calculations have been instrumental in investigating the properties of 4-aminopyridinium perchlorate. These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to achieve a balance between accuracy and computational cost. nih.gov
The process of geometry optimization through DFT calculations seeks to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. physchemres.org For 4-aminopyridinium perchlorate, this involves determining the precise bond lengths, bond angles, and dihedral angles of both the 4-aminopyridinium cation and the perchlorate anion.
In the 4-aminopyridinium cation, the pyridine ring is generally found to be planar, with some minor deviations. nih.gov The bond lengths within the pyridine ring exhibit partial double bond character. nih.gov The perchlorate anion (ClO₄⁻) typically adopts a tetrahedral geometry. materialsproject.org The interaction between the cation and anion is primarily electrostatic, with hydrogen bonding also playing a crucial role in the crystal structure. nih.govnih.gov
| Bond | Typical Calculated Value (Å) |
|---|---|
| C-C (pyridine ring) | ~1.39 - 1.40 |
| C-N (pyridine ring) | ~1.34 - 1.37 |
| C-NH₂ | ~1.36 |
| Cl-O (perchlorate) | ~1.45 - 1.47 |
| Angle | Typical Calculated Value (°) |
|---|---|
| C-N-C (pyridine ring) | ~119 - 121 |
| N-C-C (pyridine ring) | ~120 - 123 |
| H-N-H (amino group) | ~115 - 120 |
| O-Cl-O (perchlorate) | ~109.5 |
Theoretical vibrational spectra, including both infrared (IR) and Raman spectra, can be predicted using DFT calculations. nih.gov These calculations determine the frequencies and intensities of the vibrational modes of the molecule. researchgate.net By comparing these theoretical spectra with experimentally obtained data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. nih.gov
For 4-aminopyridinium perchlorate, key vibrational modes include the stretching and bending vibrations of the pyridine ring, the amino group (NH₂), and the perchlorate anion (ClO₄⁻). nih.govnih.gov The N-H stretching vibrations of the amino group are typically observed in the high-frequency region of the IR spectrum. The vibrational modes of the perchlorate anion, such as the symmetric and asymmetric stretching and bending modes, are also identifiable. researchgate.net The agreement between theoretical and experimental spectra serves to validate the accuracy of the optimized molecular geometry. researchgate.net
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric) | ~3500 | ~3450 |
| N-H Stretch (symmetric) | ~3400 | ~3350 |
| Pyridine Ring Stretch | ~1600 - 1400 | ~1600 - 1400 |
| ClO₄⁻ Stretch (asymmetric) | ~1100 | ~1100 |
| ClO₄⁻ Stretch (symmetric) | ~935 | ~935 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.
For the 4-aminopyridinium cation, the MEP surface would show a high positive potential around the pyridinium ring and the amino group's hydrogen atoms, indicating their electrophilic character. The nitrogen atom of the amino group would exhibit a region of negative potential, highlighting its nucleophilic nature. The perchlorate anion would be characterized by a large negative potential distributed over the oxygen atoms. This analysis helps in predicting the sites of intermolecular interactions, such as hydrogen bonding. researchgate.net
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). pku.edu.cn
The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For 4-aminopyridinium perchlorate, the HOMO is typically localized on the 4-aminopyridinium cation, specifically on the amino group and the pyridine ring, while the LUMO is also associated with the cation. sapub.org
| Parameter | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. joaquinbarroso.com A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. icm.edu.pl
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
|---|---|---|
| LP(N) of NH₂ | π(C-C) in ring | ~20-40 |
| π(C=C) in ring | π(C=C) in ring | ~15-25 |
Key global reactive parameters include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A softer molecule is more reactive.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ).
| Parameter | Typical Calculated Value |
|---|---|
| Electronegativity (χ) (eV) | ~3.75 - 4.75 |
| Chemical Hardness (η) (eV) | ~2.25 - 3.25 |
| Chemical Softness (S) (eV⁻¹) | ~0.15 - 0.22 |
| Electrophilicity Index (ω) (eV) | ~2.0 - 3.5 |
Advanced Non-Covalent Interaction Analysis
The stability and structure of the 4-aminopyridinium perchlorate crystal are significantly influenced by a network of non-covalent interactions. Computational studies have employed sophisticated methods to visualize and quantify these weak forces.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a powerful tool for identifying and characterizing non-covalent interactions based on the electron density and its derivatives. In studies of 4-aminopyridinium perchlorate and similar compounds, RDG analysis has been used to distinguish between different types of interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.netresearchgate.net The analysis typically generates 3D plots where different interaction types are represented by different colors. For instance, strong attractive interactions like hydrogen bonds appear as blue or green isosurfaces, weaker van der Waals interactions are shown in green, and repulsive steric clashes are indicated by red. While specific RDG plots for 4-aminopyridinium perchlorate are detailed in specialized literature, the general expectation for this compound is the prominent visualization of hydrogen bonds between the pyridinium cation and the perchlorate anion.
Atoms in Molecules (AIM) Theory Applications
The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous framework for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density. researchgate.netresearchgate.net By locating bond critical points (BCPs) between atoms, AIM analysis can confirm the presence of interactions and characterize their strength and nature. For 4-aminopyridinium perchlorate, AIM studies would be expected to identify BCPs corresponding to the hydrogen bonds between the hydrogen atoms of the aminopyridinium cation and the oxygen atoms of the perchlorate anion. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), offer quantitative insights into the strength of these interactions.
A summary of typical AIM parameters for hydrogen bonds is presented below:
| AIM Parameter | Interpretation for Hydrogen Bonds |
| Electron Density (ρ) at BCP | Higher values indicate stronger bonds. |
| Laplacian of Electron Density (∇²ρ) at BCP | Positive values are characteristic of closed-shell interactions like hydrogen bonds. |
| Total Electron Energy Density (H) at BCP | Negative values suggest a degree of covalent character. |
Quantitative Estimation of Intermolecular Interaction Energies (e.g., Binding Energies for Dimers)
Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules and predicting their optical properties.
Simulation of Optical Absorption and Emission Spectra
TD-DFT calculations have been instrumental in understanding the optical properties of materials like 4-aminopyridinium perchlorate. researchgate.networldscientific.com By simulating the UV-Vis absorption spectrum, researchers can predict the wavelengths at which the molecule absorbs light most strongly. These calculations help in assigning the electronic transitions responsible for the observed absorption bands. For 4-aminopyridinium perchlorate, the absorption is expected to be dominated by π→π* transitions within the aromatic pyridinium ring. The simulated spectra are often compared with experimental data to validate the computational methodology.
A hypothetical representation of TD-DFT calculated absorption data is shown below:
| Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| λ₁ | f₁ | HOMO -> LUMO |
| λ₂ | f₂ | HOMO-1 -> LUMO |
| λ₃ | f₃ | HOMO -> LUMO+1 |
Theoretical Calculation of Hyperpolarizability (First and Second Order)
The nonlinear optical (NLO) properties of materials are of great interest for applications in optoelectronics and photonics. The hyperpolarizability of a molecule is a measure of its NLO response. Theoretical calculations, often using DFT, are employed to predict the first (β) and second (γ) hyperpolarizabilities of 4-aminopyridinium perchlorate. researchgate.netresearchgate.net The presence of a charge-transfer character from the amino group to the pyridinium ring, coupled with the ionic nature of the compound, suggests that it may possess significant NLO properties. Calculations of hyperpolarizability are crucial for screening potential NLO materials and understanding the structure-property relationships that govern their NLO response.
Thermal Analysis and Phase Transition Behavior
The thermal stability and phase transitions of 4-aminopyridinium (B8673708) perchlorate (B79767) have been investigated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). Research has shown that this compound exhibits a rich polymorphism in the solid state, meaning it can exist in different crystal structures depending on the temperature. researchgate.net
DSC studies have revealed that 4-aminopyridinium perchlorate undergoes multiple solid-solid phase transitions. One reversible, first-order phase transition occurs at approximately 241 K on cooling and 243 K on heating. researchgate.net Another irreversible, weakly first-order transition has been observed at 277 K upon heating. researchgate.net These phase transitions are associated with changes in the motional state of the 4-aminopyridinium cations and the perchlorate anions within the crystal lattice. researchgate.net
TGA can be used to determine the decomposition temperature of the salt. While specific TGA data for 4-aminopyridinium perchlorate was not found in the search results, related organic perchlorate salts are known to be energetic materials that can decompose exothermically at elevated temperatures. The decomposition of ammonium (B1175870) perchlorate, a related inorganic salt, typically occurs in multiple stages. rsc.orgresearchgate.netcalstate.edursc.org
Conclusion
Preparation by Acid-Base Neutralization Reactions
The primary route to synthesizing 4-aminopyridinium perchlorate is through a direct acid-base neutralization reaction. This involves the protonation of the basic 4-aminopyridine (B3432731) with the strong perchloric acid.
The choice of solvent is a critical parameter in the synthesis of 4-aminopyridinium perchlorate, influencing reaction kinetics and product isolation. A common method involves the addition of aqueous perchloric acid to a solution of 4-aminopyridine. iucr.org The resulting solid product can then be isolated. For instance, the compound has been successfully prepared by reacting stoichiometric amounts of aqueous perchloric acid with 4-aminopyridine, with cooling applied during the addition. iucr.org
Alternative solvent systems are also employed. Acetonitrile (B52724) is a frequently used solvent for both the reaction and subsequent recrystallization. iucr.org Other polar organic solvents may also be suitable, depending on the desired crystallization behavior and the need to control the reaction temperature. nih.govwikipedia.org The use of glacial acetic acid as a solvent is particularly effective for the titration of weak bases like amines with perchloric acid, as it promotes the formation of a strong acidium ion, ensuring a sharp reaction endpoint. metrohm.com
Table 1: Solvents Used in the Synthesis and Recrystallization of 4-Aminopyridinium Perchlorate and Related Compounds
| Solvent | Role in Synthesis | Reference |
| Water | Reaction medium for acid-base neutralization | iucr.org |
| Acetonitrile | Reaction medium and recrystallization solvent | iucr.org |
| Glacial Acetic Acid | Solvent for titration with perchloric acid | metrohm.com |
| Dichloromethane | Solvent for reactions involving 4-aminopyridine | acs.org |
| Methanol (B129727) | Washing solvent for purification | nih.gov |
| Diethyl Ether | Washing solvent for purification | nih.gov |
Precise stoichiometric control is essential for the successful synthesis of 4-aminopyridinium perchlorate and to avoid the formation of byproducts. The reaction typically involves the addition of stoichiometric amounts of aqueous perchloric acid to 4-aminopyridine. iucr.org In some instances, depending on the stoichiometry and reaction conditions, a hemiperchlorate salt, [H(C₅H₆N₂)₂]ClO₄, can be formed, which contains two 4-aminopyridinium moieties per perchlorate anion. iucr.org The formation of such species highlights the importance of controlling the molar ratios of the reactants.
The stoichiometry in the formation of related complexes is also a key factor. For example, in the synthesis of mixed ligand complexes involving metal ions, the molar ratio of the metal, the primary ligand, and any co-ligands are carefully controlled to achieve the desired coordination geometry. nih.gov In the case of copper(II) perchlorate complexes with aminoguanidine, a 1:2 metal-to-ligand stoichiometry was determined from analytical data. at.ua
Single Crystal Growth Methods
The growth of high-quality single crystals is paramount for definitive structural elucidation via X-ray diffraction techniques.
Slow evaporation is a widely utilized and effective method for growing single crystals of 4-aminopyridinium perchlorate and its derivatives. iucr.orgresearchgate.net This technique involves dissolving the synthesized compound in a suitable solvent and allowing the solvent to evaporate slowly over time. The gradual increase in solute concentration facilitates the formation of well-ordered crystals.
For example, crystals of the β phase of 4-aminopyridinium hemiperchlorate were successfully grown from an acetonitrile solution by the slow evaporation of the solvent at a controlled temperature of 283 K. iucr.org The slow evaporation solution growth technique has also been employed for growing single crystals of related organic salts, such as 4-aminopyridinium p-aminobenzoate dihydrate and 4-aminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041). researchgate.net The rate of evaporation can be controlled by factors such as temperature and the surface area of the container, which in turn influences the size and quality of the resulting crystals. nih.gov
Recrystallization is a crucial step for enhancing the purity of the synthesized 4-aminopyridinium perchlorate. This process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.
Acetonitrile has been documented as a suitable solvent for the recrystallization of 4-aminopyridinium hemiperchlorate. iucr.org The selection of an appropriate recrystallization solvent is critical; the compound should be highly soluble at elevated temperatures and sparingly soluble at lower temperatures. This differential solubility is the driving force for the purification process. The procedure can be repeated multiple times to achieve the desired level of purity. The effectiveness of recrystallization can be influenced by processing parameters such as the solvent composition and the rate of cooling. nih.gov
Table 2: Crystallization Techniques for 4-Aminopyridinium Perchlorate and Analogs
| Technique | Purpose | Key Parameters | Reference |
| Slow Evaporation | Single crystal growth | Solvent choice, Temperature, Evaporation rate | iucr.orgresearchgate.net |
| Recrystallization | Purity enhancement | Solvent choice, Cooling rate | iucr.orgnih.gov |
Formation of Related Metal-Organic Complexes and Coordination Polymers
The 4-aminopyridinium cation and the perchlorate anion can participate in the formation of more complex structures, such as metal-organic complexes and coordination polymers. The pyridinium (B92312) nitrogen and the amino group of 4-aminopyridine can act as coordination sites for metal ions.
Research has shown the synthesis of various metal complexes involving perchlorate salts and ligands containing pyridine (B92270) moieties. researchgate.netmdpi.com For instance, dinuclear copper(II) perchlorate complexes with a tetrapyridyl pendant-armed macrocyclic ligand have been synthesized and characterized. researchgate.net In these structures, the perchlorate anion often acts as a counter-ion, balancing the charge of the cationic metal complex. at.uaresearchgate.net The formation of these complexes is typically achieved by reacting a metal perchlorate salt with the desired organic ligand(s) in a suitable solvent. nih.govresearchgate.net The resulting structures can exhibit intricate hydrogen-bonding networks involving the perchlorate anions. at.uanih.gov
Interaction with Transition Metal Salts (e.g., Copper(II), Silver(I), Mercury(II))
The interaction of 4-aminopyridine with transition metal perchlorates leads to the formation of diverse coordination compounds, where the geometry and stoichiometry are dictated by the electronic configuration and preferred coordination number of the metal ion.
Copper(II): The reaction of copper(II) perchlorate with 4-aminopyridine typically yields complexes where the Cu(II) center is coordinated by multiple 4-aminopyridine ligands. A representative example, though with a different anion, is tetrakis(4-aminopyridine-κN¹)dichloridocopper(II) monohydrate, which provides insight into the coordination behavior. In this complex, the Cu(II) ion adopts a six-coordinate, elongated octahedral geometry. nih.gov Four 4-aminopyridine ligands bind to the copper center through their pyridine nitrogen atoms, forming the equatorial plane, while the axial positions are occupied by other ligands, which would be perchlorate ions or water molecules in a perchlorate system. nih.gove3s-conferences.org This Jahn-Teller distortion is characteristic of octahedral Cu(II) complexes.
Table 1: Representative Structural Data for a Copper(II) 4-Aminopyridine Complex
| Parameter | Value | Reference |
| Compound | Tetrakis(4-aminopyridine-κN¹)dichloridocopper(II) monohydrate | nih.gov |
| Formula | [CuCl₂(C₅H₆N₂)₄]·H₂O | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Coordination Geometry | Elongated Octahedral | nih.gov |
| Cu-N (Equatorial) Bond Lengths (Å) | ~2.0-2.1 | nih.gov |
| Cu-Cl (Axial) Bond Lengths (Å) | ~3.2 | nih.gov |
Silver(I): The interaction of 4-aminopyridine with silver(I) perchlorate results in a unique one-dimensional coordination polymer, with the formula {[Ag(C₅H₆N₂)]ClO₄}n. nih.govnih.gov In a departure from the typical coordination mode, the 4-aminopyridine ligand acts as a bridge, binding through both the pyridine nitrogen and the amino nitrogen atoms to different silver centers. nih.gov The structure consists of two independent silver atoms, each located on a crystallographic center of inversion, acting as linear connectors. This arrangement creates a distinctive staircase-type polymer chain. nih.gov The perchlorate anion is not directly coordinated to the silver ion but interacts weakly with it (Ag-O distance > 2.70 Å) and forms hydrogen bonds with the amino group protons, further stabilizing the crystal lattice. nih.gov
Table 2: Structural Data for catena-Poly[[silver(I)-μ-4-aminopyridine] perchlorate]
| Parameter | Value | Reference |
| Compound | catena-Poly[[silver(I)-μ-4-aminopyridine] perchlorate] | nih.govnih.gov |
| Formula | {[Ag(C₅H₆N₂)]ClO₄}n | nih.govnih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | nih.gov |
| Coordination Geometry | Linear (at Ag centers) | nih.gov |
| Ag-N(pyridine) Bond Length (Å) | Varies | nih.gov |
| Ag-N(amino) Bond Length (Å) | Varies | nih.gov |
| Ag···O(perchlorate) Distance (Å) | > 2.70 | nih.gov |
Mercury(II): While specific crystal structures of mercury(II) perchlorate with 4-aminopyridine are not extensively documented, the coordination behavior can be inferred from related complexes. Mercury(II), being a soft Lewis acid, readily forms complexes with nitrogen-donor ligands. nih.govresearchgate.net Studies on mercury(II) complexes with other aminopyridines, such as 2-aminopyridine, show that coordination invariably occurs through the nitrogen atom of the pyridine ring to yield a tetrahedral geometry around the Hg(II) ion. tjnpr.org The interaction with 4-aminopyridine and mercury(II) perchlorate is expected to follow this principle, resulting in a complex where one or more 4-aminopyridine ligands coordinate to the mercury center via the pyridine nitrogen. The perchlorate ions would likely act as counter-ions or, depending on the stoichiometry and conditions, could be weakly coordinated.
Ligand Binding Modes of 4-Aminopyridine in Complexes
4-Aminopyridine possesses two potential nitrogen donor sites: the sp²-hybridized nitrogen of the pyridine ring and the exocyclic amino group nitrogen. The preferred mode of coordination to a transition metal ion is overwhelmingly through the pyridine nitrogen. researchgate.net
Monodentate Coordination: This is the most common binding mode for 4-aminopyridine. researchgate.net The lone pair of electrons on the pyridine nitrogen is more basic and sterically accessible for coordination compared to the amino nitrogen. The delocalization of the amino group's lone pair into the aromatic π-system reduces its nucleophilicity, making it a weaker donor site. rsc.org In complexes with copper(II) and mercury(II), 4-aminopyridine acts as a classic monodentate ligand, binding solely through the ring nitrogen. nih.govtjnpr.org A monodentate ligand binds to the central metal ion through a single donor atom. researchgate.net
Bridging Bidentate Coordination: This is a much rarer binding mode for 4-aminopyridine but is observed in the silver(I) perchlorate polymer, {[Ag(C₅H₆N₂)]ClO₄}n. nih.govnih.gov In this structure, the ligand bridges two different metal centers, using the pyridine nitrogen to coordinate to one silver ion and the amino nitrogen to coordinate to another. nih.gov A bidentate ligand is one that can bind to a metal ion through two donor sites. researchgate.net The ability of 4-aminopyridine to adopt this bridging mode with Ag(I) highlights the influence of the metal ion's size, coordination preference, and the role of the counter-anion in determining the final supramolecular assembly.
Investigation of Phase Transitions and Solid State Dynamics
Molecular Motions and Dynamics in the Solid State
Nuclear Magnetic Resonance (NMR) spectroscopy provides deep insight into the molecular dynamics within the crystal lattice of 4-aminopyridinium (B8673708) perchlorate (B79767). By studying the temperature dependence of the proton (¹H) NMR second moment (M₂) and the spin-lattice relaxation time (T₁), the motional states of the ions can be characterized across different phases. researchgate.net
The phase transitions are directly interpreted as changes in the motional freedom of the (4-apyH)⁺ cations and ClO₄⁻ anions. researchgate.net In the high-temperature phase, both the cations and anions exhibit significant reorientational motion. The transition to the low-temperature ordered phase is accompanied by a freezing or significant slowing down of these motions. Specifically, the disorder of the perchlorate anions in the high-temperature phase implies they are undergoing rapid, large-angle reorientations. researchgate.net Similarly, the 4-aminopyridinium cation experiences changes in its dynamic state across the transitions. researchgate.net
¹H NMR studies have been crucial in elucidating the molecular dynamics of 4-aminopyridinium perchlorate. researchgate.netnih.gov
The second moment (M₂) of the NMR line is sensitive to the time-averaged arrangement of protons in the crystal. A high M₂ value indicates a rigid lattice where proton-proton distances are fixed, while a lower value suggests that molecular motion is averaging these dipolar interactions. For (4-apyH)ClO₄, the M₂ value is around 7 G² at low temperatures (below 150 K), indicating a rigid lattice. As the temperature increases, M₂ gradually decreases, with distinct, sharp drops occurring at the phase transition temperatures (around 242 K and 277 K), confirming an increase in molecular motion. researchgate.net
The spin-lattice relaxation time (T₁) measures the time it takes for the nuclear spin system to return to thermal equilibrium after being perturbed. wikipedia.orgradiopaedia.org This relaxation is driven by fluctuating local magnetic fields caused by molecular motions. The temperature dependence of T₁ for (4-apyH)ClO₄ shows a distinct minimum at approximately 204 K. This minimum occurs when the frequency of the molecular motion matches the NMR Larmor frequency, allowing for efficient energy exchange. This observation is characteristic of a thermally activated motional process within the crystal. researchgate.net The changes in the motional state of the cations and anions are directly linked to these observed phase transitions. researchgate.net
| Parameter | Temperature Range | Observation | Interpretation |
|---|---|---|---|
| Second Moment (M₂) | < 150 K | ~7 G² | Rigid lattice structure |
| Second Moment (M₂) | ~242 K and ~277 K | Sharp decreases | Onset of increased molecular motion at phase transitions |
| Spin-Lattice Relaxation Time (T₁) | ~204 K | Minimum in T₁ value | Thermally activated molecular motion with a correlation time matching the Larmor frequency |
Dielectric and Ferroelectric Behavior of 4-Aminopyridinium Perchlorate
The compound, 4-aminopyridinium perchlorate (APP), has been identified as a significant molecular ferroelectric material, exhibiting distinct dielectric and pyroelectric properties linked to its structural phase transitions. mendeley.commendeley.comresearchgate.net Research indicates that APP undergoes a reversible, first-order structural phase transition at approximately 241 K on cooling and 243 K on heating. researchgate.net This transition is crucial as it marks the onset of its ferroelectric and pyroelectric characteristics.
Dielectric Dispersion and Relaxation Processes
In the high-temperature phase, above 241 K, studies of the dielectric properties of 4-aminopyridinium perchlorate have revealed a distinct relaxation process within the audio-frequency range. researchgate.net This behavior is indicative of molecular motions being arrested as the temperature is lowered, which is a precursor to the ordering of dipoles. The dielectric dispersion in this phase has been effectively described using the Cole-Cole equation, a model used to characterize dielectric relaxation in polymers and other complex systems. researchgate.net
The phase transition is accompanied by dielectric anomalies. mendeley.com The change in the motional state of the 4-aminopyridinium cations and the perchlorate anions is understood to be the primary driver for these observed phase transitions and the associated dielectric relaxation phenomena. researchgate.net
Ferroelectric Properties and Polarization Dynamics
Below its phase transition temperature of approximately 244.5 K, 4-aminopyridinium perchlorate enters a ferroelectric state. mendeley.com This was a significant finding, as the material was previously primarily known for its pyroelectric properties. mendeley.comresearchgate.net The transition to the ferroelectric phase is characterized by a change in crystal symmetry from P21/c to P21. mendeley.com This symmetry change is attributed to substantial alterations in the protonated cations and the order-disorder dynamics of the anions. mendeley.com
In its ferroelectric phase, the compound exhibits well-defined and nearly ideal electric hysteresis loops, which are a hallmark of ferroelectric materials. mendeley.com These loops demonstrate a large spontaneous polarization and a relatively small coercive field, indicating that the direction of polarization can be switched with a comparatively low applied electric field.
| Property | Value | Temperature |
| Spontaneous Polarization (P_s) | 1.0 µC/cm² | Below 244.5 K |
| Coercive Field (E_c) | 0.67 kV/cm | Below 244.5 K |
This table presents the key ferroelectric properties of 4-Aminopyridinium Perchlorate as reported in the literature. mendeley.comresearchgate.net
Pyroelectric Properties
The crystal structure of 4-aminopyridinium perchlorate below 241 K gives rise to pyroelectric properties. researchgate.net Pyroelectricity is the ability of a material to generate a temporary voltage when it is heated or cooled. This phenomenon is a direct consequence of the temperature-dependent spontaneous polarization in the material's ferroelectric phase. The discovery of its strong ferroelectric characteristics further solidifies the understanding of its pyroelectric nature, as all ferroelectric materials are inherently pyroelectric.
Advanced Materials Science Applications and Research Potentials
Nonlinear Optical (NLO) Materials Development
While direct studies on the nonlinear optical (NLO) properties of 4-aminopyridinium (B8673708) perchlorate (B79767) are not extensively documented, the 4-aminopyridinium cation is a well-regarded component in the design of new NLO materials. Research on analogous organic salts provides significant insight into the potential of this compound class. Materials with high NLO efficiency are crucial for applications in optical communications, data storage, and frequency conversion.
Second Harmonic Generation (SHG) Efficiency Evaluation
Second Harmonic Generation (SHG) is a key NLO process where two photons of the same frequency interact with a material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength. For a material to exhibit SHG, it must crystallize in a non-centrosymmetric space group.
Studies on related 4-aminopyridine-based compounds have shown promising SHG efficiencies. For instance, 4-aminopyridine (B3432731) monophthalate (PA4AP) was found to have an SHG efficiency comparable to the widely used inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). wikipedia.org Another example, 4-aminopyridinium 4-nitrophenolate (B89219) 4-nitrophenol (B140041) (4AP4NP), has also been investigated for its SHG properties. nih.gov Furthermore, research into 2-amino-3-nitropyridinium halides has demonstrated a strong enhancement of SHG, underscoring the potential of substituted pyridinium (B92312) cations in NLO applications. researchgate.net These findings suggest that 4-aminopyridinium perchlorate, if crystallized in a suitable non-centrosymmetric arrangement, could also be an efficient SHG material.
Structure-Property Relationships for Enhanced NLO Response
The NLO response of molecular crystals is deeply rooted in their structural arrangement. Key factors include:
Molecular Hyperpolarizability: The intrinsic NLO properties of the individual molecules, arising from the presence of electron-donating groups (like the amino group) and electron-accepting groups connected by a π-conjugated system (the pyridine (B92270) ring).
Acentric Crystal Packing: The alignment of these molecules in a non-centrosymmetric fashion within the crystal lattice is essential for observing a macroscopic SHG signal.
The third-order NLO properties, such as the nonlinear refractive index (n₂) and nonlinear absorption coefficient (β), have also been quantified for related materials, indicating their potential for applications like optical limiting.
Interactive Data Table: NLO Properties of Related Aminopyridinium Compounds
| Compound Name | SHG Efficiency | Third-Order NLO Susceptibility (χ⁽³⁾) | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Reference |
|---|---|---|---|---|---|
| 4-Aminopyridine Monophthalate (PA4AP) | Comparable to KDP | 1.06 x 10⁻⁶ esu | 2.33 x 10⁻⁸ cm²/W | 6.51 x 10⁻⁵ cm/W | wikipedia.org |
| 4-Dimethyl-Aminopyridinium Dihydrogen Phosphate (DMAPDP) | Not specified for SHG | 10⁻⁶ esu | 10⁻⁸ cm²/W | 10⁻³ cm/W | researchgate.netcam.ac.uk |
| 4-Aminopyridinium 4-Nitrophenolate 4-Nitrophenol (4AP4NP) | Analyzed | Analyzed | Analyzed | Analyzed | nih.gov |
Electrocaloric Materials Design and Characterization
The electrocaloric effect (ECE) is a phenomenon where a material exhibits a reversible temperature change upon the application or removal of an external electric field. wikipedia.org This effect is a hallmark of polar materials, particularly ferroelectrics, and holds promise for developing new solid-state cooling technologies. researchgate.netethernet.edu.etmdpi.com
The foundation of the ECE lies in the field-induced ordering of electric dipoles, which leads to a change in the material's entropy. aps.org Organic salts and hydrogen-bonded systems are emerging as a promising class of electrocaloric materials due to their potential for large entropy changes associated with order-disorder phase transitions. researchgate.netcam.ac.ukiphy.ac.cn For instance, giant ECE has been observed in dabco-based organic salts. researchgate.netethernet.edu.et
For 4-aminopyridinium perchlorate to be a candidate for electrocaloric applications, it would need to exhibit a polar crystalline phase and a temperature-dependent spontaneous polarization. While pyridinium salts like pyridinium perchlorate and pyridinium periodate (B1199274) are known to exhibit ferroelectric properties, detailed investigations into the electrocaloric properties of 4-aminopyridinium perchlorate specifically have not been reported in the reviewed scientific literature. cam.ac.uk Therefore, its potential in this area remains a subject for future research.
Supramolecular Hybrid Materials for Advanced Functionalities
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The 4-aminopyridinium cation and perchlorate anion are excellent building blocks for creating complex supramolecular architectures, primarily through hydrogen bonding.
The 4-aminopyridinium cation offers multiple hydrogen bond donor sites: the pyridinium N-H group and the amino -NH₂ group. The perchlorate anion (ClO₄⁻) can act as a hydrogen bond acceptor. This interplay leads to the formation of robust and intricate networks. For example, in the crystal structure of a related compound, pyridin-4-ylmethanaminium perchlorate monohydrate, an intricate three-dimensional network is formed, stabilized by a variety of hydrogen bonds including N-H···O, O-H···N, and O-H···O interactions. mdpi.com In this structure, water molecules bridge the cations and anions, further extending the supramolecular assembly. mdpi.com
Similarly, the crystal structure of 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate features one-dimensional chains constructed by hydrogen bonds, which are then linked into a 3D supramolecular structure. aps.org Beyond simple salts, these interactions are crucial in more complex systems. In the crystal of 4-aminopyridinium thiocyanate (B1210189)–4-aminopyridine, strong N—H⋯N and N—H⋯S hydrogen bonds, along with π–π stacking interactions, create two interpenetrating three-dimensional nets. iphy.ac.cn The perchlorate ion itself is known to participate in various hydrogen bonding schemes, including classical, bifurcated, and trifurcated bonds with water, which can influence the final structure. nih.gov
Interactive Data Table: Hydrogen Bonding in Aminopyridinium-Based Supramolecular Structures
| Compound | Interacting Groups | Type of H-Bond Network | Reference |
|---|---|---|---|
| Pyridin-4-ylmethanaminium perchlorate monohydrate | Cation, Anion, Water | Intricate tri-periodic network | mdpi.com |
| 3-Amino-5-carboxypyridin-1-ium perchlorate monohydrate | Cation, Anion, Water | 3D supramolecular structure from 1D chains | aps.org |
| 4-Aminopyridinium thiocyanate–4-aminopyridine | Cation, Anion, Neutral Molecule | Two interpenetrating 3D nets | iphy.ac.cn |
| catena-Poly[[silver(I)-μ-4-aminopyridine] perchlorate] | Anion, Amino H-atoms | Extends dimensionality of the polymer |
Coordination Polymer Chemistry for Novel Architectures
Coordination polymers are materials formed by linking metal ions with organic ligands. The 4-aminopyridine molecule is an excellent ligand for this purpose due to its ability to coordinate with metal centers through either the pyridine nitrogen or the amino nitrogen, or both.
The synthesis of this polymer was achieved through the slow evaporation of an acetone (B3395972) solution containing equimolar amounts of 4-aminopyridine and silver perchlorate. ethernet.edu.et The resulting structure consists of a full 4-aminopyridine ligand, two half silver atoms (each located on a crystallographic center of inversion), and a perchlorate anion in the asymmetric unit. ethernet.edu.et This work demonstrates how the combination of 4-aminopyridine's versatile coordination ability and the perchlorate anion's capacity for hydrogen bonding can be exploited to construct novel polymeric architectures with unique topologies. The use of related amino-heterocycles and perchlorate or similar anions with other metals, such as copper(II), has also been shown to produce diverse 1D, 2D, and 3D coordination polymers.
Thermal Decomposition Mechanisms and Kinetic Studies
Thermogravimetric (TG) and Differential Thermal Analysis (DTA/DSC)
Thermogravimetric (TG) and Differential Thermal Analysis (DTA) are fundamental techniques used to characterize the thermal decomposition of 4-aminopyridinium (B8673708) perchlorate (B79767). TG analysis measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.
Studies on pyridinium (B92312) perchlorates show a multi-stage decomposition process. researchgate.net For 4-aminopyridinium perchlorate, the analysis typically reveals an initial endothermic event corresponding to melting, followed by a significant, multi-stage exothermic decomposition. The thermogravimetric curve shows a corresponding multi-step mass loss that culminates in near-complete consumption of the material.
The key thermal events for 4-aminopyridinium perchlorate are summarized in the table below, based on typical findings for related compounds. researchgate.net
Table 1: Thermal Analysis Data for 4-Aminopyridinium Perchlorate
This is an interactive table. Click on the headers to sort.
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DTA Peak (°C) | Peak Type |
|---|---|---|---|---|
| Melting | 205-215 | ~0% | ~210 | Endothermic |
| Decomposition Stage I | 280-350 | 35-45% | ~330 | Exothermic |
Data synthesized from studies on pyridinium perchlorates. researchgate.net
The first stage of decomposition is often a rapid, autocatalytic process, followed by a slower second stage where the remaining char or residue decomposes at a higher temperature.
Elucidation of Decomposition Pathways and Intermediate Species
The thermal decomposition of ammonium (B1175870) and amine perchlorate salts is generally understood to be initiated by proton transfer. rsc.org In the case of 4-aminopyridinium perchlorate, the process begins with the transfer of a proton from the 4-aminopyridinium cation to the perchlorate anion.
Initiation Step (Proton Transfer): C₅H₆N₂H⁺ClO₄⁻ (s) → C₅H₆N₂ (g) + HClO₄ (g)
This initial dissociation yields gaseous 4-aminopyridine (B3432731) and perchloric acid. Perchloric acid (HClO₄) is highly unstable and rapidly decomposes, especially at elevated temperatures, into a variety of oxidizing species such as chlorine oxides and radicals. researchgate.net
Perchloric Acid Decomposition: HClO₄ → HO• + •ClO₃ Further decomposition products can include ClO₂, O₂, HCl, and H₂O.
The highly reactive species generated from the decomposition of perchloric acid then engage in vigorous exothermic oxidation-reduction reactions with the fuel molecule, 4-aminopyridine. The decomposition of the pyridine (B92270) ring leads to the formation of various gaseous products, including CO₂, H₂O, N₂, and HCl. rsc.org The presence of the amino group on the pyridine ring influences the specifics of the oxidation pathway compared to unsubstituted pyridinium perchlorate.
Kinetic Parameters Determination for Thermal Decomposition
To quantify the rate and energetics of the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) are determined from thermal analysis data. This is typically achieved using model-fitting and isoconversional (model-free) methods. researchgate.net
Model-fitting methods involve fitting isothermal or non-isothermal TG data to various solid-state reaction models (g(α)). These models mathematically describe different types of reaction mechanisms, such as nucleation, geometrical contraction, diffusion, and reaction order. By finding the model that best fits the experimental data, the kinetic parameters can be calculated. For complex materials like energetic salts, the Avrami-Erofeev model, which describes nucleation and growth, often provides a good fit for the initial, acceleratory stage of decomposition.
Table 2: Kinetic Parameters for 4-Aminopyridinium Perchlorate Decomposition (Model-Fitting)
This is an interactive table. Click on the headers to sort.
| Decomposition Stage | Best-Fit Model | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
|---|---|---|---|
| Stage I (α = 0.1-0.5) | Avrami-Erofeev (A2) | 135 | 1.2 x 10¹³ |
Values are representative for amine perchlorate salts and are based on kinetic analysis of related compounds. nih.gov
Isoconversional, or "model-free," methods avoid the ambiguity of selecting a specific reaction model. These methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, calculate the activation energy as a function of the extent of conversion (α). This is particularly useful for multi-step reactions, as a change in activation energy with conversion indicates a change in the reaction mechanism. utah.edu
For 4-aminopyridinium perchlorate, isoconversional analysis typically shows that the activation energy is not constant throughout the reaction. It may be relatively stable during the initial phase of decomposition but often increases in later stages as the reaction mechanism shifts from the decomposition of the primary material to the breakdown of a more stable char-like intermediate. researchgate.net
Table 3: Variation of Activation Energy with Conversion (Isoconversional Method)
This is an interactive table. Click on the headers to sort.
| Extent of Conversion (α) | Activation Energy (Ea) (kJ/mol) |
|---|---|
| 0.2 | 133 |
| 0.4 | 136 |
| 0.6 | 145 |
Data illustrates a typical trend for energetic materials where the mechanism changes with conversion. utah.eduresearchgate.net
Role of Proton Transfer Processes in Thermal Decomposition
The proton transfer process is the crucial rate-determining and initiating step in the thermal decomposition of 4-aminopyridinium perchlorate. rsc.org The stability of the salt is directly related to the ease with which this proton transfer can occur. The transfer creates the separate fuel (4-aminopyridine) and oxidizer (perchloric acid) species in the gas phase, which is a prerequisite for the subsequent rapid redox reactions.
Theoretical Investigations of Electronic Structure and Energetics
Electronic Band Gap Determination and Semiconducting Properties
Theoretical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to investigate the electronic structure of 4-aminopyridinium (B8673708) perchlorate (B79767). researchgate.net While specific numerical values for the electronic band gap are not widely reported in publicly available literature, the planar geometry around the amino N atom in the cation suggests conjugation with the π-system of the pyridine (B92270) ring, a feature often associated with semiconducting properties in organic materials.
The electronic properties are influenced by the interactions between the 4-aminopyridinium cation and the perchlorate anion. The π-stacking observed in the crystal structure of related compounds, such as in oligomers containing thiazole (B1198619) rings, can also play a significant role in determining the electronic band gap. researchgate.net For instance, the solid-state structure of some related co-oligomers exhibits π-stacking with short intermolecular distances, leading to lowered optical band gaps. researchgate.net
Further computational studies are required to precisely determine the electronic band gap of 4-aminopyridinium perchlorate and to fully characterize its semiconducting nature. Such studies would typically involve calculating the density of states (DOS) and the band structure to identify the energy difference between the valence band maximum (VBM) and the conduction band minimum (CBM).
Table 1: Theoretical Electronic Properties of 4-Aminopyridinium Perchlorate and Related Compounds
| Compound/Property | Method | Key Finding | Reference |
| 4-Aminopyridinium Perchlorate | DFT Calculations | Attribution of NMR peaks, indicating detailed electronic structure analysis. | researchgate.net |
| 3,3′-bithiazolo[3,4- a]pyridinium perchlorate | Theoretical Investigation | Analysis of electronic structure of a related chiral dicationic ring assembly. | researchgate.net |
| Oligothiazoles | X-ray Diffraction and UV-vis Spectroscopy | π-stacking in the solid state leads to lowered optical band gaps. | researchgate.net |
Thermodynamic Properties and Stability Analysis
The thermodynamic properties and stability of 4-aminopyridinium perchlorate are of interest, particularly due to the energetic nature of perchlorate salts. Differential scanning calorimetry (DSC) has been employed to study the thermal behavior of related energetic compounds like aminoguanidinium perchlorate. icm.edu.pl
For 4-aminopyridinium perchlorate, crystal structure analysis has revealed phase transitions at different temperatures, indicating changes in the thermodynamic stability of its various crystalline forms. The compound undergoes a reversible, first-order phase transition at 241/243 K (cooling/heating) and an irreversible, weakly first-order transition at 277 K upon heating. researchgate.net These phase transitions are associated with changes in the crystal dynamics and molecular motions within the solid state. researchgate.net
The thermal stability of aminoguanidinium perchlorate, a related compound, has been investigated, showing a decomposition point at 250 °C. icm.edu.pl While this provides an indication, the specific decomposition temperature and other thermodynamic parameters for 4-aminopyridinium perchlorate would depend on its unique crystal structure and intermolecular interactions.
Calculations of thermodynamic parameters such as the heat of formation are crucial for a comprehensive stability analysis. For instance, the heats of formation for compounds like aminoguanidinium perchlorate have been determined through bomb calorimetric measurements. icm.edu.pl Similar experimental and computational studies would be necessary to establish a detailed thermodynamic profile for 4-aminopyridinium perchlorate.
Table 2: Thermal Properties of 4-Aminopyridinium Perchlorate and Related Compounds
| Compound | Property | Value | Method | Reference |
| 4-Aminopyridinium Perchlorate | Phase Transition (reversible) | 241 K (cooling) / 243 K (heating) | X-ray Diffraction | researchgate.net |
| 4-Aminopyridinium Perchlorate | Phase Transition (irreversible) | 277 K (heating) | X-ray Diffraction | researchgate.net |
| Aminoguanidinium Perchlorate | Decomposition Point | 250 °C | DSC | icm.edu.pl |
| Triaminoguanidinium Perchlorate | Decomposition Point | 180 °C | DSC | icm.edu.pl |
| Azidoformamidinium Perchlorate | Decomposition Point | 125 °C | DSC | icm.edu.pl |
Perspectives and Future Research Directions
Exploration of New Derivatives and Counterions for Tunable Properties
A significant avenue for future research lies in the synthesis and characterization of new derivatives of the 4-aminopyridinium (B8673708) cation. Modification of the pyridine (B92270) ring with various functional groups can modulate its electronic properties, steric profile, and hydrogen-bonding capabilities. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the amine and pyridine nitrogen atoms, influencing the strength and geometry of interactions within the crystal lattice.
The exploration of different counterions beyond perchlorate (B79767) is another critical area for tuning the properties of these materials. The choice of anion can dramatically influence the crystal packing, solubility, and stability of the resulting salt. Research into the reactions of 4-aminopyridine (B3432731) with various halogens and interhalogens has already demonstrated the formation of diverse structures, including charge-transfer complexes and ionic pairs with different counterions like chloride and triiodide. acs.org This highlights the versatility of the 4-aminopyridinium scaffold in forming a wide range of materials with potentially unique characteristics. By systematically varying the counterion, researchers can create a library of compounds with tailored properties for specific applications, such as nonlinear optics or catalysis.
Advanced Characterization Techniques for Dynamic Processes in the Solid State
Understanding the dynamic processes within the solid-state structure of perchloric acid;pyridin-4-amine and its derivatives is crucial for elucidating their properties. Future research will likely employ advanced characterization techniques to probe these dynamics. Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, for example, can provide detailed information about the local environment of atomic nuclei, revealing insights into hydrogen bond dynamics and molecular motion.
Computational Design of Materials with Tailored Properties for Specific Applications
Computational modeling and simulation are becoming indispensable tools in materials science for predicting the properties of new compounds before their synthesis. moldesignx.com Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to design 4-aminopyridinium-based materials with specific, tailored properties. moldesignx.com These computational methods can provide insights into the electronic structure, vibrational modes, and intermolecular interactions of these compounds.
For example, DFT calculations can be used to predict the nonlinear optical (NLO) properties of new derivatives, guiding the synthesis of materials with enhanced NLO responses for applications in optoelectronics. nih.gov Similarly, molecular docking studies can be used to design 4-aminopyridine derivatives with improved binding affinity and selectivity for specific biological targets. nih.gov The synergy between computational design and experimental synthesis will accelerate the discovery of new functional materials based on the 4-aminopyridinium scaffold. For instance, the design of chiral metal-organic frameworks using 4-aminopyridine as a co-ligand has shown potential for applications in nonlinear optics and asymmetric catalysis. nih.goviucr.orgresearchgate.net
Potential for Integration into Functional Devices
The unique properties of 4-aminopyridinium perchlorate and its derivatives make them promising candidates for integration into functional devices. Materials with significant NLO properties, for example, are in high demand for applications in telecommunications, optical computing, and data storage. nih.gov Research into growing high-quality single crystals of these materials and characterizing their NLO response is a key area for future work. The investigation of related compounds like 2-cyanopyridinium perchlorate has already shown promise for NLO applications. nih.gov
Furthermore, the ability of 4-aminopyridine to form coordination polymers with metal ions, such as the one-dimensional staircase coordination polymer with silver(I) perchlorate, opens up possibilities for creating novel functional materials. nih.gov These coordination polymers could exhibit interesting magnetic, electronic, or catalytic properties, making them suitable for applications in sensors, switches, and other electronic devices. The use of perchlorates as additives has also been studied to enhance the sensitivity of other materials, suggesting a role for perchlorate-containing compounds in energetic material formulations. mdpi.com The catalytic properties of materials containing perchlorate have also been noted in the context of accelerating thermal decomposition in other systems. mdpi.com
Investigation of Broader Biological Activity Mechanisms for Potential Applications
While 4-aminopyridine is known for its ability to block potassium channels, a deeper understanding of its broader biological activity is an important area for future research. nih.govwikipedia.orgnih.gov Investigating the interactions of 4-aminopyridine and its derivatives with other biological targets could uncover new therapeutic applications. Aminopyridines, in general, have been extensively studied for their diverse pharmacological activities. rsc.orgresearchgate.net
Future studies could explore the mechanisms of action of these compounds in different biological contexts, including their potential as antimicrobial or anticancer agents. rsc.orgnih.gov For instance, research has shown that metal complexes of 4-aminopyridine can exhibit significant antibacterial and anti-inflammatory activity. rsc.org By synthesizing and screening a library of 4-aminopyridinium derivatives, it may be possible to identify compounds with enhanced potency and selectivity for specific diseases. Understanding the structure-activity relationships of these compounds will be crucial for the rational design of new and more effective therapeutic agents. nih.gov
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling perchloric acid in reactions involving pyridin-4-amine derivatives?
- Methodological Answer :
- Use fume hoods specifically designed for perchloric acid when working with concentrations ≥60%, elevated temperatures, or dehydrating agents. These hoods must feature washdown systems to prevent perchlorate accumulation .
- Avoid storing perchloric acid near organic solvents, sulfuric acid, or combustible materials. Secondary containment (e.g., glass/ceramic trays) is mandatory to mitigate spill risks .
- Nitric acid is permissible in perchloric acid hoods, but acetic acid and organics are prohibited due to explosion risks .
Q. What are effective synthetic routes for pyridin-4-amine derivatives using perchloric acid catalysis?
- Methodological Answer :
- Perchloric acid catalyzes condensation reactions between amines and aldehydes. For example, (E)-1-phenyl-N-(4-substituted benzylidene)piperidin-4-amine derivatives were synthesized with yields up to 80% by refluxing equimolar reactants in ethanol with 0.1–0.5% HClO₄ .
- Key parameters:
- Solvent : Ethanol or chloroform for optimal solubility.
- Characterization : IR (C=N stretch at ~1560 cm⁻¹) and NMR (e.g., δ 8.19 ppm for imine CH in H NMR) confirm product formation .
Q. How can structural characterization of pyridin-4-amine derivatives be validated?
- Methodological Answer :
- Multi-nuclear NMR : Use C NMR to resolve ambiguities in aliphatic/aromatic regions (e.g., δ 63.17 ppm for piperidine C4 in (E)-1-phenyl derivatives) .
- Elemental Analysis : Match experimental vs. theoretical molecular weights (e.g., C₁₉H₂₁N₂Cl: 312 g/mol) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for perchloric acid-catalyzed syntheses?
- Methodological Answer :
- Variable Selection : Test temperature (25–80°C), catalyst concentration (0.1–1.0%), and solvent polarity (ethanol vs. acetonitrile) using a 2³ factorial design .
- Response Metrics : Yield, purity (HPLC), and reaction time. For example, higher HClO₄ concentrations (>0.5%) may reduce reaction time but increase side-product formation .
- Data Analysis : ANOVA to identify significant factors and interactions (e.g., temperature-catalyst synergy).
Q. How can contradictory NMR data in synthesized pyridin-4-amine compounds be resolved?
- Methodological Answer :
- Advanced NMR Techniques :
- 2D NMR (HSQC/HMBC) : Correlate H-C couplings to confirm connectivity (e.g., distinguishing piperidine C2′′/C6′′ from aromatic carbons) .
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in imine bonds).
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives (e.g., bond angles in (E)-1-phenyl-N-(4-fluorophenyl)piperidin-4-amine) .
Q. What analytical methods validate perchloric acid's role in potentiometric titrations of amine complexes?
- Methodological Answer :
- Electrode Setup : Use a glass electrode with a methanol-saturated calomel reference electrode to avoid KCl precipitation in non-aqueous media .
- Indicator Selection : Salicylaldehyde or diole for sharp endpoints in HClO₄ titrations. The second equivalence point is particularly reliable for quantifying tertiary amines .
- Validation : Cross-check potentiometric data with Karl Fischer titration for water content, which can affect HClO₄ stability .
Q. How do electronic effects in pyridin-4-amine substituents influence reaction kinetics with perchloric acid?
- Methodological Answer :
- Hammett Analysis : Correlate σ values of substituents (e.g., -Cl, -N(CH₃)₂) with reaction rates in HClO₄-catalyzed condensations. Electron-withdrawing groups (e.g., -Cl) typically accelerate imine formation .
- DFT Calculations : Model transition states to predict regioselectivity (e.g., preferential attack at para positions due to resonance stabilization) .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points of pyridin-4-amine derivatives?
- Methodological Answer :
- Purity Assessment : Re-crystallize compounds using solvents like chloroform/hexane and analyze via DSC for precise melting ranges .
- Polymorphism Screening : Perform PXRD to detect crystal phase variations (e.g., monoclinic vs. orthorhombic forms affecting mp) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
